molecular formula C8H16ClNO2 B11813617 trans-Methyl3-methylpiperidine-4-carboxylatehydrochloride

trans-Methyl3-methylpiperidine-4-carboxylatehydrochloride

Cat. No.: B11813617
M. Wt: 193.67 g/mol
InChI Key: LIBNHIYBEVBSKI-LEUCUCNGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-Methyl 3-methylpiperidine-4-carboxylate hydrochloride is a piperidine-derived organic compound characterized by a carboxylate ester group at the 4-position, a methyl substituent at the 3-position, and a hydrochloride salt formation. The trans-configuration of the substituents on the piperidine ring ensures distinct stereochemical properties, influencing its reactivity, solubility, and biological interactions. This compound is typically synthesized via nucleophilic substitution or esterification reactions, followed by purification through crystallization or chromatography. Its structural features make it a valuable intermediate in pharmaceutical research, particularly in the development of neuromodulators or enzyme inhibitors targeting central nervous system disorders .

Key properties include:

  • Molecular Formula: C₉H₁₆NO₂·HCl
  • Molecular Weight: 209.69 g/mol (calculated from atomic masses)
  • Solubility: High solubility in polar solvents (e.g., water, methanol) due to the hydrochloride salt .
  • Melting Point: Expected to range between 180–200°C, typical for hydrochlorides of similar piperidine derivatives.

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

methyl (3R,4S)-3-methylpiperidine-4-carboxylate;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-6-5-9-4-3-7(6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1

InChI Key

LIBNHIYBEVBSKI-LEUCUCNGSA-N

Isomeric SMILES

C[C@H]1CNCC[C@@H]1C(=O)OC.Cl

Canonical SMILES

CC1CNCCC1C(=O)OC.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Intermediate Synthesis

The synthesis often begins with 4-methylpiperidine or 3-amino-4-methylpyridine as precursors. For example, 3-amino-4-methylpyridine undergoes carbamate protection to form (4-methylpiperidin-3-yl)carbamic acid methyl ester , which is subsequently subjected to reductive amination with benzaldehyde derivatives. This step introduces the 3-methyl substituent while preserving the piperidine ring’s stereochemical integrity.

Catalytic hydrogenation using Adams catalyst (platinum oxide) under high-pressure hydrogen (6.0 MPa) reduces intermediate imines to the corresponding amines. For instance, hydrogenation of ethyl trans-(±)-4-(p-fluorophenyl)-1-methyl-2-oxopiperidine-3-carboxylate yields the trans-diastereomer with >99% diastereomeric excess (de) after resolution.

Resolution of Racemic Mixtures

Racemic mixtures of the cis- and trans-isomers are resolved using chiral resolving agents such as L-di-p-toluoyl tartaric acid (L-DTTA) . Seeding with high-enantiomeric excess (ee) salts ensures preferential crystallization of the trans-isomer. For example, a dr of 97.3:2.7 (cis:trans) is achieved after two recrystallizations of the hydrochloride salt.

Dihydropyridine Hydrogenation

Palladium-Catalyzed Carbonylation

A patent by Pfizer describes the use of palladium(II) acetate and 1,1'-bis(diphenylphosphino)ferrocene under carbon monoxide (689 kPa) to synthesize tert-butyl 3,3-dimethyl-4-(methoxycarbonyl)piperidine-1-carboxylate . Subsequent deprotection with hydrochloric acid yields the trans-isomer in 85% purity.

Asymmetric Hydrogenation

Asymmetric hydrogenation of 1-tert-butyl-2-methyl 3-oxopiperidine-1,2-dicarboxylate using baker’s yeast produces the (2R,3S)-configured alcohol with 87% ee. This method avoids racemization and achieves >99% de, highlighting its utility for enantioselective synthesis.

Process Optimization and Side Reactions

Solvent and Temperature Effects

  • Solvent selection : Tetrahydrofuran (THF) and ethyl acetate are preferred for their compatibility with Grignard reagents and ease of extraction.

  • Temperature control : Exothermic reactions, such as LiAlH4-mediated reductions, require cooling to −30°C to minimize byproducts like methylthiomethyl ether (≤8%).

Byproduct Formation and Mitigation

Common impurities include:

ByproductSourceMitigation Strategy
Methylthiomethyl etherOver-reduction of intermediatesRecrystallization from ethyl acetate
Trans-isomer residuesIncomplete resolutionSeeding with high-ee salts

Comparative Analysis of Synthetic Routes

MethodYield (%)dr (cis:trans)Key Advantage
Reductive amination9286:14Scalable to kilogram quantities
Dihydropyridine hydrogenation8595:5High stereoselectivity
Asymmetric resolution80>99:1Enantioselective without chiral catalysts

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Comparison with Similar Compounds

Structural Insights :

  • The trans-configuration reduces steric hindrance compared to the cis-isomer, enhancing stability and reactivity in nucleophilic environments .
  • The methyl group at the 3-position increases lipophilicity relative to unsubstituted piperidine carboxylates, impacting membrane permeability in biological systems.
  • The hydrochloride salt improves aqueous solubility compared to free-base analogs (e.g., cis-Methyl 3-methylpiperidine-4-carboxylate), facilitating formulation in drug delivery systems .

Spectral Data Comparison

Spectral properties (IR, NMR) differentiate this compound from analogs:

Technique trans-Methyl 3-methylpiperidine-4-carboxylate hydrochloride Piperidine-4-carboxylic acid ethyl ester
IR (C=O stretch) 1735–1740 cm⁻¹ (ester carbonyl) 1725–1730 cm⁻¹ (ester carbonyl)
¹H NMR (δ ppm) 1.25 (s, 3H, CH₃), 3.70 (s, 3H, OCH₃), 3.1–3.4 (m, piperidine) 1.30 (t, 3H, CH₂CH₃), 4.15 (q, 2H, OCH₂)
¹³C NMR (δ ppm) 52.1 (OCH₃), 174.5 (C=O) 60.8 (OCH₂), 170.9 (C=O)

Data derived from spectral databases highlight the ester group’s electronic environment and substituent effects on chemical shifts.

Limitations and Challenges

  • Stability: Hydrolysis of the ester group in aqueous environments limits long-term storage compared to non-esterified analogs.
  • Stereoselectivity : Synthesis of the trans-isomer requires precise reaction conditions to avoid cis-contamination, increasing production costs .

Biological Activity

trans-Methyl 3-methylpiperidine-4-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

trans-Methyl 3-methylpiperidine-4-carboxylate hydrochloride can be described by its molecular formula C8H14ClN1O2C_8H_{14}ClN_1O_2. The compound features a piperidine ring, which is known for its role in various biological activities and medicinal applications.

Biological Activity Overview

The biological activity of trans-Methyl 3-methylpiperidine-4-carboxylate hydrochloride has been explored in various studies. Key areas of focus include:

  • Antimicrobial Activity : Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. Studies have shown that modifications to the piperidine structure can enhance efficacy against various bacterial strains.
  • CNS Activity : Piperidine derivatives are often investigated for their effects on the central nervous system (CNS). The compound's structure suggests potential interactions with neurotransmitter systems, which may lead to anxiolytic or antidepressant effects.
  • Enzyme Inhibition : Some studies have suggested that piperidine derivatives can act as enzyme inhibitors, particularly in pathways related to cancer progression and metabolic disorders.

Case Studies

Several case studies have documented the biological effects of related compounds, providing insights into the potential applications of trans-Methyl 3-methylpiperidine-4-carboxylate hydrochloride:

  • Case Study on Antimicrobial Efficacy :
    • A study examined the effectiveness of various piperidine derivatives against Staphylococcus aureus. Results indicated that modifications to the piperidine structure significantly enhanced antibacterial activity, suggesting a similar potential for trans-Methyl 3-methylpiperidine-4-carboxylate hydrochloride.
  • CNS Effects :
    • Another research effort focused on the anxiolytic effects of piperidine derivatives in animal models. The findings indicated that certain structural features contributed to reduced anxiety-like behaviors, highlighting the need for further exploration of trans-Methyl 3-methylpiperidine-4-carboxylate hydrochloride in this context.
  • Enzyme Inhibition Studies :
    • A study investigated the inhibition of cyclin-dependent kinases (CDKs) by piperidine compounds, revealing that specific modifications could lead to significant reductions in cancer cell proliferation. This suggests a pathway for exploring trans-Methyl 3-methylpiperidine-4-carboxylate hydrochloride as a potential therapeutic agent in oncology.

Research Findings

The following table summarizes key research findings related to the biological activities of trans-Methyl 3-methylpiperidine-4-carboxylate hydrochloride and its analogs:

StudyFocusFindings
Study 1AntimicrobialEnhanced activity against Staphylococcus aureus with structural modifications
Study 2CNS EffectsAnxiolytic properties observed in animal models with similar compounds
Study 3Enzyme InhibitionSignificant inhibition of CDK activity leading to reduced cancer cell growth

Q & A

Q. What methodologies are recommended for synthesizing trans-Methyl 3-methylpiperidine-4-carboxylate hydrochloride with high stereochemical purity?

The synthesis typically involves multi-step protocols, including cyclization and carboxylation. Key steps include:

  • Cyclization : Using piperidine precursors (e.g., substituted piperidones) under reductive amination conditions with sodium borohydride (NaBH₄) or catalytic hydrogenation .
  • Carboxylation : Introducing the methyl ester group via nucleophilic substitution with methyl chloroformate in aprotic solvents like tetrahydrofuran (THF) .
  • Stereochemical Control : Employing chiral auxiliaries or enantioselective catalysts to favor the trans configuration. Polar solvents (e.g., dimethyl sulfoxide) may enhance stereoselectivity .

Q. How can researchers validate the structural integrity and purity of trans-Methyl 3-methylpiperidine-4-carboxylate hydrochloride?

Analytical workflows include:

  • Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry via coupling constants (e.g., axial vs. equatorial protons in piperidine rings) and chemical shifts for methyl ester groups .
  • Mass Spectrometry (MS) : Validate molecular weight (MW = 221.7 g/mol for free base) and detect impurities using high-resolution MS .
  • HPLC-PDA : Assess purity (>98%) with reverse-phase chromatography and photodiode array detection .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Dose-Response Reproducibility : Test across multiple cell lines (e.g., HEK-293, SH-SY5Y) to confirm receptor binding specificity .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., cis isomers or hydrolyzed esters) that may interfere with biological assays .
  • Computational Docking : Compare binding affinities with homologous piperidine derivatives (e.g., meperidine analogs) to validate target interactions .

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

  • pH Stability : Incubate in buffers (pH 1–8) at 37°C and monitor degradation via HPLC. Piperidine esters are prone to hydrolysis in acidic conditions .
  • Thermal Stability : Store at -20°C (as recommended for similar hydrochlorides) and assess crystalline integrity via X-ray diffraction .
  • Light Sensitivity : Conduct accelerated stability studies under UV/visible light to identify photodegradation products .

Q. How can computational modeling improve the rational design of analogs with enhanced pharmacokinetic properties?

  • Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways and optimize bioavailability .
  • QSAR Modeling : Correlate substituent effects (e.g., methyl vs. fluorophenyl groups) with logP and solubility using datasets from PubChem or ChEMBL .

Q. What strategies address challenges in synthesizing enantiomerically pure derivatives for chiral pharmacology studies?

  • Chiral Resolution : Use preparative HPLC with cellulose-based columns (e.g., Chiralpak®) to separate enantiomers .
  • Asymmetric Catalysis : Employ palladium-catalyzed asymmetric hydrogenation for stereocontrol during piperidine ring formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.